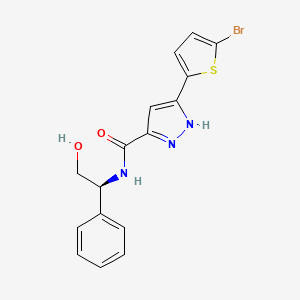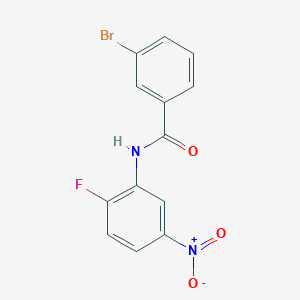![molecular formula C17H20N4O B11024515 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B11024515.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
Benzimidazole Ring: The compound contains a benzimidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms.
Ethyl Group: Attached to the benzimidazole ring is an ethyl group (C2H5), which provides flexibility and functionalization.
2,5-Dimethylpyrrole: The other part of the compound features a 2,5-dimethylpyrrole ring, contributing to its overall structure.
Preparation Methods
The synthetic routes for N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide involve several steps. While I don’t have specific data on this exact compound, I can provide a general outline:
Benzimidazole Synthesis: Start by synthesizing the benzimidazole ring. Common methods include condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Ethyl Group Addition: Introduce the ethyl group using standard organic reactions (e.g., alkylation).
Pyrrole Ring Formation: Prepare the 2,5-dimethylpyrrole ring through cyclization reactions.
Final Assembly: Combine the benzimidazole and pyrrole moieties to form the target compound.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions at specific functional groups.
Substitution: Substitution reactions can occur at the benzimidazole nitrogen or other sites.
Reagents and Conditions: Specific reagents and conditions depend on the reaction type and desired modifications.
Major Products: The major products would be derivatives with altered functional groups.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory effects.
Chemistry: Use it as a building block for more complex molecules.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related structures.
Similar Compounds: Mention other benzimidazole-based compounds with similar features.
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O/c1-13-7-8-14(2)21(13)11-17(22)18-9-10-20-12-19-15-5-3-4-6-16(15)20/h3-8,12H,9-11H2,1-2H3,(H,18,22) |
InChI Key |
OJEJBUFOECXOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCCN2C=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


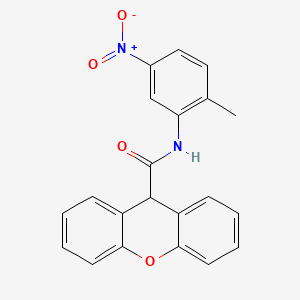
![2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024454.png)
![Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11024461.png)
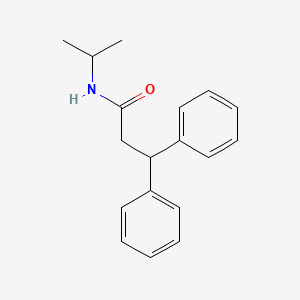
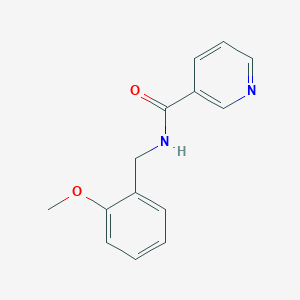
![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide](/img/structure/B11024478.png)
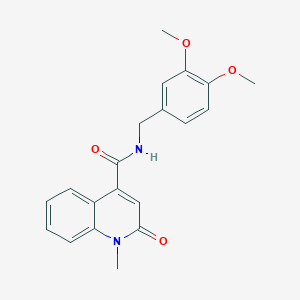
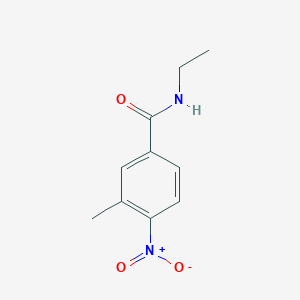
![3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11024481.png)
![N-(2,5-dimethylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024487.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11024497.png)
![N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B11024498.png)
